![molecular formula C22H34N2+2 B14723738 Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium CAS No. 13048-89-0](/img/structure/B14723738.png)
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial and medical applications. The structure of this compound includes two benzyl groups attached to a central nitrogen atom, which is further connected to a butyl chain and two dimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium typically involves the quaternization of tertiary amines. One common method is the reaction of benzyl chloride with a tertiary amine such as N,N-dimethylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzyl alcohols and carboxylic acids.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mécanisme D'action
The mechanism of action of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.
Propriétés
Numéro CAS |
13048-89-0 |
|---|---|
Formule moléculaire |
C22H34N2+2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C22H34N2/c1-23(2,19-21-13-7-5-8-14-21)17-11-12-18-24(3,4)20-22-15-9-6-10-16-22/h5-10,13-16H,11-12,17-20H2,1-4H3/q+2 |
Clé InChI |
RHGVXBKDJLUNND-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
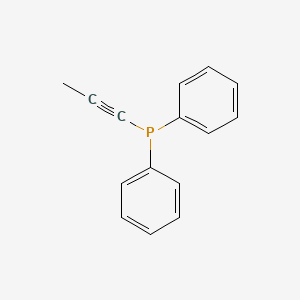

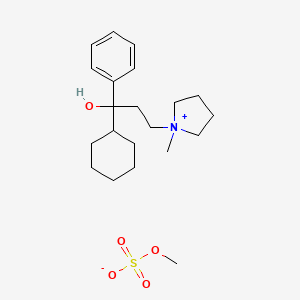
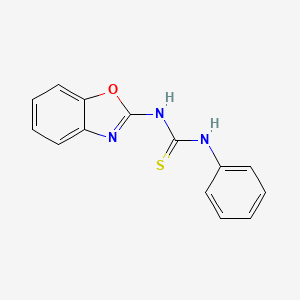


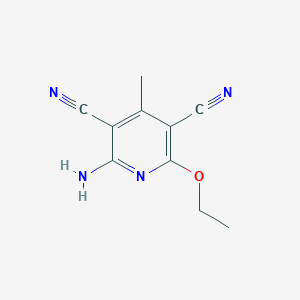
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)

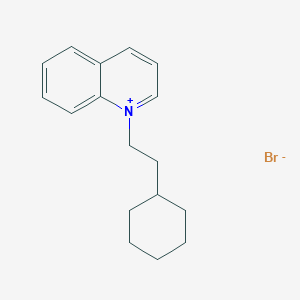

![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
